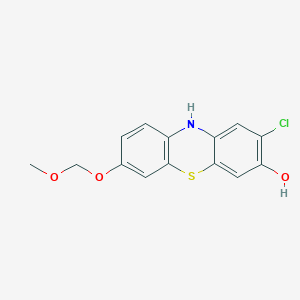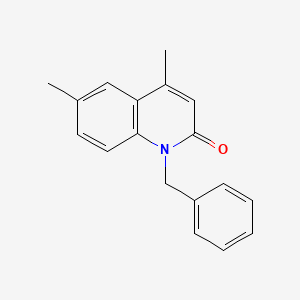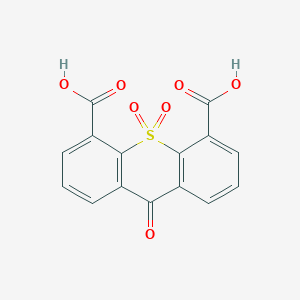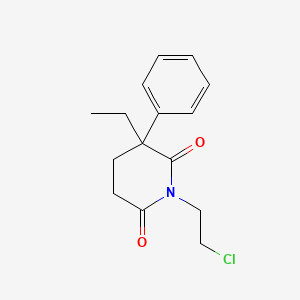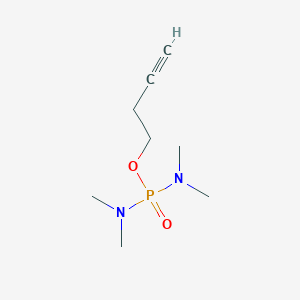
But-3-yn-1-yl N,N,N',N'-tetramethylphosphorodiamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a but-3-yn-1-yl group attached to a tetramethylphosphorodiamidate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate typically involves the reaction of but-3-yn-1-ol with N,N,N’,N’-tetramethylphosphorodiamidic chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the but-3-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of but-3-yn-1-yl phosphorodiamidate derivatives.
Reduction: Formation of but-3-yn-1-yl amines.
Substitution: Formation of substituted phosphorodiamidates.
Applications De Recherche Scientifique
But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of novel pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate involves its interaction with specific molecular targets. In biological systems, it is known to inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. The compound’s unique structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-3-yn-1-yl acetate: Similar in structure but contains an acetate group instead of the phosphorodiamidate moiety.
But-3-yn-1-ol: Contains a hydroxyl group instead of the phosphorodiamidate moiety.
Iodopropynyl butylcarbamate: Contains a carbamate group and an iodine atom, used as a preservative.
Uniqueness
But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate is unique due to its phosphorodiamidate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets, such as enzyme inhibition.
Propriétés
Numéro CAS |
61341-24-0 |
|---|---|
Formule moléculaire |
C8H17N2O2P |
Poids moléculaire |
204.21 g/mol |
Nom IUPAC |
N-[but-3-ynoxy(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C8H17N2O2P/c1-6-7-8-12-13(11,9(2)3)10(4)5/h1H,7-8H2,2-5H3 |
Clé InChI |
GYHSJCJMDZRRJG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=O)(N(C)C)OCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14589904.png)

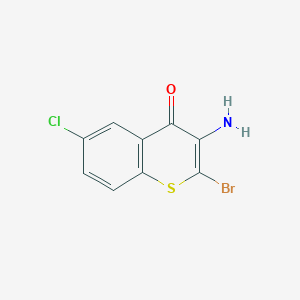
![Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide](/img/structure/B14589937.png)
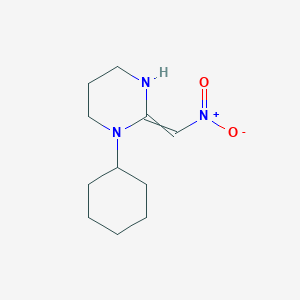

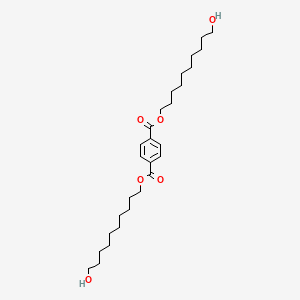
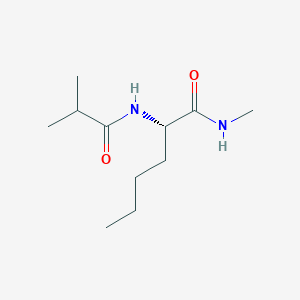
![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)
![6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione](/img/structure/B14589965.png)
